Desisopropyl Atrazine-d5
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Overview
Description
Desisopropyl Atrazine-d5 is a stable isotope-labeled compound, specifically a deuterated form of desisopropyl atrazine. It is a derivative of atrazine, a widely used herbicide. The compound has the chemical formula C5H8ClN5 and a molecular weight of 173.60 g/mol . This compound is primarily used in scientific research, particularly in environmental monitoring and pesticide residue analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desisopropyl Atrazine-d5 typically involves the deuteration of desisopropyl atrazine. The process begins with the preparation of desisopropyl atrazine, which is then subjected to deuterium exchange reactions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced deuteration techniques to ensure the consistent incorporation of deuterium atoms. The final product is then purified and characterized to confirm its isotopic purity and chemical structure .
Chemical Reactions Analysis
Types of Reactions
Desisopropyl Atrazine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Desisopropyl Atrazine-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Environmental Monitoring: Used as an internal standard in the analysis of pesticide residues in environmental samples.
Pesticide Residue Analysis: Helps in the accurate quantification of atrazine and its metabolites in various matrices.
Toxicology Studies: Employed in toxicological research to study the metabolism and degradation of atrazine in biological systems.
Agricultural Chemistry: Used in the development and validation of analytical methods for pesticide analysis
Mechanism of Action
The mechanism of action of Desisopropyl Atrazine-d5 is similar to that of atrazine. It inhibits photosynthesis in plants by binding to the D1 protein in the photosystem II complex, thereby blocking electron transport. This leads to the disruption of the photosynthetic process and ultimately results in the death of the plant .
Comparison with Similar Compounds
Similar Compounds
Atrazine: A widely used herbicide with a similar mechanism of action.
Desethyl Atrazine: Another metabolite of atrazine with similar properties.
Simazine: A related triazine herbicide with comparable uses and effects
Uniqueness
Desisopropyl Atrazine-d5 is unique due to its stable isotope labeling, which makes it particularly useful in analytical chemistry and environmental studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in various analytical techniques .
Properties
IUPAC Name |
6-chloro-2-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN5/c1-2-8-5-10-3(6)9-4(7)11-5/h2H2,1H3,(H3,7,8,9,10,11)/i1D3,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVENSCMCQBJAKW-ZBJDZAJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.